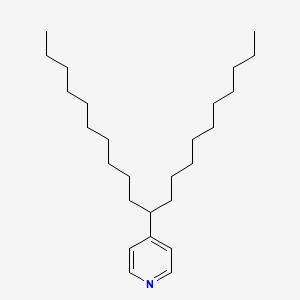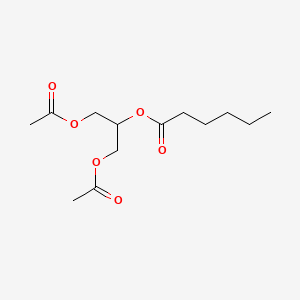
1,3-diacetyloxypropan-2-yl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diacetyloxypropan-2-yl hexanoate is an organic compound with the molecular formula C13H22O6. It is a derivative of glycerol, where two hydroxyl groups are acetylated, and the remaining hydroxyl group is esterified with hexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetyloxypropan-2-yl hexanoate can be synthesized through the esterification of glycerol with acetic anhydride and hexanoic acid. The reaction typically involves the following steps:
Esterification of Glycerol: Glycerol is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 1,3-diacetyloxypropan-2-ol.
Esterification with Hexanoic Acid: The intermediate 1,3-diacetyloxypropan-2-ol is then reacted with hexanoic acid in the presence of a catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyloxypropan-2-yl hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol, acetic acid, and hexanoic acid.
Transesterification: This compound can undergo transesterification reactions with other alcohols, leading to the exchange of ester groups.
Oxidation: Under oxidative conditions, the compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol, acetic acid, hexanoic acid.
Transesterification: New esters depending on the alcohol used.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Scientific Research Applications
1,3-Diacetyloxypropan-2-yl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential as a biochemical probe and in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized as a plasticizer in polymer production and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-diacetyloxypropan-2-yl hexanoate involves its hydrolysis to release glycerol, acetic acid, and hexanoic acid. These products can then participate in various biochemical pathways. The compound’s ester bonds are susceptible to enzymatic hydrolysis, making it a potential prodrug that releases active compounds in vivo.
Comparison with Similar Compounds
Similar Compounds
1,3-Diacetyloxypropan-2-yl acetate: Similar structure but with acetate instead of hexanoate.
Triacetin (1,2,3-triacetoxypropane): All three hydroxyl groups of glycerol are acetylated.
Glycerol monoacetate: Only one hydroxyl group of glycerol is acetylated.
Uniqueness
1,3-Diacetyloxypropan-2-yl hexanoate is unique due to the presence of both acetyl and hexanoate groups, which impart distinct chemical and physical properties. This combination allows for specific applications in various fields, distinguishing it from other glycerol derivatives.
Properties
Molecular Formula |
C13H22O6 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1,3-diacetyloxypropan-2-yl hexanoate |
InChI |
InChI=1S/C13H22O6/c1-4-5-6-7-13(16)19-12(8-17-10(2)14)9-18-11(3)15/h12H,4-9H2,1-3H3 |
InChI Key |
JCBPFEGUQLPQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


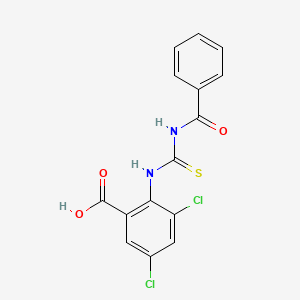
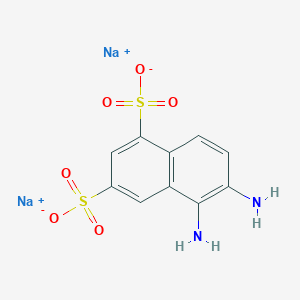
![2-Butylidenebicyclo[2.2.1]heptane](/img/structure/B15350044.png)
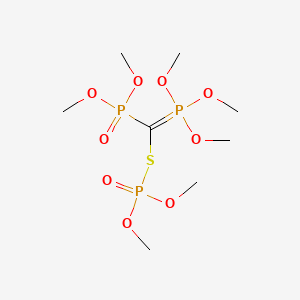
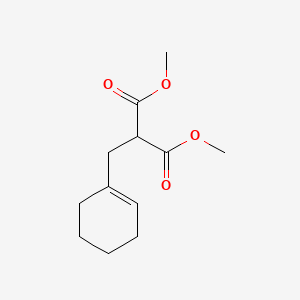
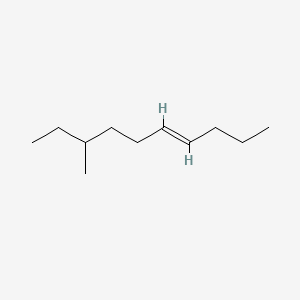
![N-Methyl-2-[(propan-2-yl)oxy]aniline](/img/structure/B15350063.png)


![[(2R,3S,4S,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15350078.png)
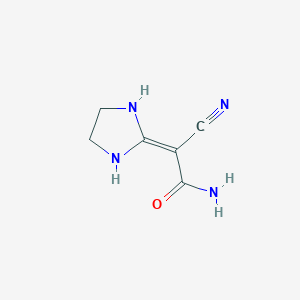
![methyl (2S)-2-[[(2S)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-phenylpropanoate](/img/structure/B15350089.png)
![Trimethyl-[2-(1-trimethylsilylindol-3-yl)ethoxy]silane](/img/structure/B15350094.png)
